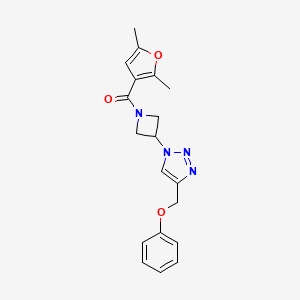

(2,5-dimethylfuran-3-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Description

The compound “(2,5-dimethylfuran-3-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone” is a heterocyclic molecule featuring a methanone core bridging a 2,5-dimethylfuran-3-yl group and a substituted azetidine-triazole moiety. Key structural elements include:

- 2,5-Dimethylfuran-3-yl: A five-membered oxygen-containing aromatic ring with methyl substituents at positions 2 and 3. This group may confer moderate lipophilicity and electron-donating properties.

- Azetidine-triazole-phenoxymethyl: A four-membered azetidine ring linked to a 1,2,3-triazole substituted with a phenoxymethyl group. The triazole’s nitrogen-rich structure and the phenoxymethyl ether could influence solubility, hydrogen-bonding capacity, and metabolic stability.

Properties

IUPAC Name |

(2,5-dimethylfuran-3-yl)-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-13-8-18(14(2)26-13)19(24)22-10-16(11-22)23-9-15(20-21-23)12-25-17-6-4-3-5-7-17/h3-9,16H,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZJFYOSRZCBHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2,5-dimethylfuran-3-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C19H20N4O3

- Molecular Weight : 352.3871 g/mol

- CAS Number : 2034543-69-4

- SMILES Representation : Cc1oc(c(c1)C(=O)N1CC(C1)n1nnc(c1)COc1ccccc1)

Antitumor Activity

Recent studies have indicated that derivatives of 2,5-dimethylfuran exhibit significant antitumor properties. A study involving various synthesized compounds demonstrated that certain derivatives showed potent cytotoxic effects against human lung cancer cell lines (A549, HCC827, NCI-H358) in both 2D and 3D culture systems. The compounds displayed higher efficacy in 2D assays compared to 3D assays, suggesting a promising avenue for further development as antitumor agents .

| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |

|---|---|---|

| A549 | 6.26 ± 0.33 μM | 20.46 ± 8.63 μM |

| HCC827 | 6.48 ± 0.11 μM | 16.00 ± 9.38 μM |

| NCI-H358 | Not reported | Not reported |

Antimicrobial Activity

In addition to antitumor effects, compounds related to the structure of this compound have shown antimicrobial properties. Certain derivatives were tested against various bacterial strains and displayed significant antibacterial activity, indicating their potential as therapeutic agents in treating infections .

The biological activity of this compound is believed to be linked to its ability to interact with DNA and inhibit DNA-dependent enzymes. This interaction may lead to the disruption of cellular processes essential for tumor growth and microbial survival . The presence of functional groups such as triazole and azetidine enhances the compound's reactivity and binding affinity toward biological targets.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- Antitumor Studies : A recent investigation into the cytotoxic properties of furane derivatives revealed that compounds with specific substitutions exhibited enhanced activity against cancer cell lines while maintaining lower toxicity profiles .

- Antimicrobial Efficacy : Research demonstrated that specific structural modifications in furan-based compounds resulted in improved antimicrobial activity against resistant bacterial strains, suggesting a pathway for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives with Varied Substituents

The following table compares the target compound with analogous triazole-based molecules from the literature:

Key Structural and Functional Differences

Substituent Effects on Lipophilicity: The target compound’s 2,5-dimethylfuran and phenoxymethyl groups likely increase lipophilicity compared to sulfonyl- or amino-furazan-containing analogs (e.g., compounds in ). This could enhance blood-brain barrier penetration but reduce aqueous solubility. The sulfonylphenyl group in introduces strong polarity, favoring solubility in polar solvents and interactions with charged biological targets.

Synthetic Accessibility: Triazole derivatives are commonly synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution (e.g., reaction of α-halogenated ketones with triazoles, as in ).

The azetidine’s small ring strain and triazole’s planar geometry could facilitate crystal packing.

Research Implications and Limitations

The dimethylfuran moiety may confer metabolic stability, as seen in furan-containing prodrugs .

Data Gaps :

- Experimental data (e.g., IC₅₀ values, LogP, thermal stability) for the target compound is absent in the provided evidence, limiting direct comparisons.

- Computational modeling (e.g., DFT for electronic properties) or docking studies could bridge this gap.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.